ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
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Overview
Description
Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. It can also interact with DNA and proteins, disrupting cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the core structure but lacks the ethyl acetate group.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: An isomer with different ring fusion.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Another isomer with a different triazole ring position.
Uniqueness
Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl acetate group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Biological Activity
Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate (CAS Number: 565179-70-6) is a compound belonging to the class of triazolo-thiadiazines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H13ClN4O2S
- Molecular Weight : 320.79 g/mol
- CAS Number : 565179-70-6
This compound features a triazole ring fused with a thiadiazine moiety, which is responsible for its varied biological activities.
Pharmacological Properties
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analyses have been crucial in understanding how modifications to the triazolo-thiadiazine structure influence biological activity. Key findings include:
- Substituents on the phenyl ring significantly affect anticancer potency.
- The presence of electron-withdrawing groups enhances enzyme inhibition activity.
These insights guide the design of more potent derivatives for targeted therapeutic applications.
Table 1: Summary of Biological Activities
Table 2: Structure–Activity Relationship Insights
Modification | Effect on Activity | Reference |
---|---|---|
Electron-withdrawing groups | Increased potency against cancer cells | |
Alkyl substituents | Enhanced enzyme inhibition |
Case Study 1: Anticancer Efficacy
In a study evaluating various triazolo-thiadiazine derivatives for their anticancer activity, this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to microtubule destabilization and subsequent apoptosis induction in treated cells .
Case Study 2: Antimicrobial Properties
A comparative study assessed the antimicrobial efficacy of several thiadiazine derivatives. This compound showed notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial spectrum .
Properties
IUPAC Name |
ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-9-8-22-14-17-16-13(19(14)18-9)10-5-3-4-6-11(10)15/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAIPFWLYBTYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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